molecular formula C16H17N3O5S B12181147 N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine

N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine

Cat. No.: B12181147
M. Wt: 363.4 g/mol
InChI Key: HRMGGOKPHJHOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, where a methoxyphenyl halide reacts with the thiazole intermediate.

    Acetylation: The acetyl group is added to the thiazole ring through an acetylation reaction using acetic anhydride.

    Coupling with Glycylglycine: The final step involves coupling the acetylated thiazole with glycylglycine using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of a hydroxylated derivative.

    Reduction: Formation of a dihydrothiazole derivative.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(3-hydroxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine: Similar structure but with the methoxy group in a different position.

    N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylalanine: Similar structure but with alanine instead of glycylglycine.

Uniqueness

N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole ring and the methoxyphenyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[[2-[[2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H17N3O5S/c1-24-12-4-2-3-10(5-12)16-19-11(9-25-16)6-13(20)17-7-14(21)18-8-15(22)23/h2-5,9H,6-8H2,1H3,(H,17,20)(H,18,21)(H,22,23)

InChI Key

HRMGGOKPHJHOOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.